molecular formula C₂₀H₃₀O₄ B1142244 Ro 22-5112 CAS No. 73341-58-9

Ro 22-5112

Cat. No.: B1142244
CAS No.: 73341-58-9
M. Wt: 334.45
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is a derivative of retinoic acid and has been studied for its biological and chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 22-5112 involves the dihydroxylation of retinoic acid. The reaction typically uses osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction conditions include maintaining a temperature of around 0-25°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ro 22-5112 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more hydroxylated derivatives.

    Reduction: Reduction reactions can convert the dihydroxy groups to other functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Ro 22-5112 has several scientific research applications:

    Chemistry: Used in QSAR analysis to study the structure-activity relationship of retinoids.

    Biology: Investigated for its role in cell differentiation and proliferation.

    Medicine: Studied for its potential as a carcinogenesis inhibitor and its effects on cancer cells.

    Industry: Used as a reference standard in analytical chemistry and quality control.

Comparison with Similar Compounds

Similar Compounds

    All-trans-Retinoic Acid: A well-known retinoid used in the treatment of acute promyelocytic leukemia.

    13-cis-Retinoic Acid: Used in the treatment of severe acne.

    9-cis-Retinoic Acid: Another retinoid with similar biological activities.

Uniqueness

Ro 22-5112 is unique due to its dihydroxy functional groups, which confer distinct chemical and biological properties compared to other retinoids. Its specific structure allows for unique interactions with retinoic acid receptors, making it a valuable compound for research in carcinogenesis inhibition.

Properties

CAS No.

73341-58-9

Molecular Formula

C₂₀H₃₀O₄

Molecular Weight

334.45

Synonyms

5,6-Dihydro-5,6-dihydroxyretinoic Acid;  (2E,4E,6E,8E)-9-(1,2-Dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoic Acid

Origin of Product

United States

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